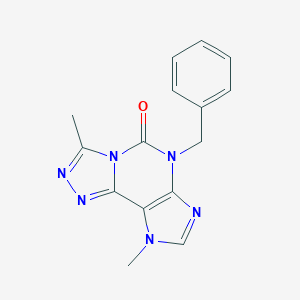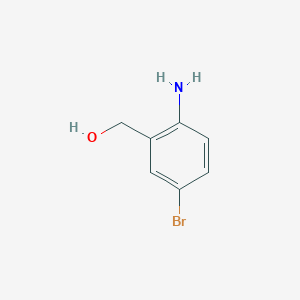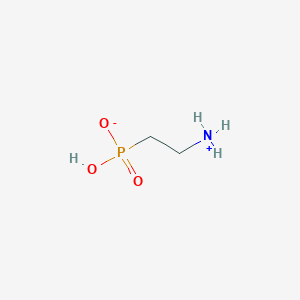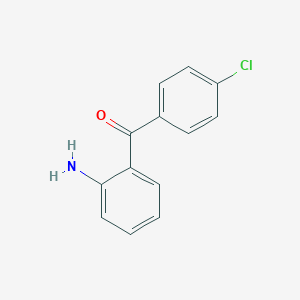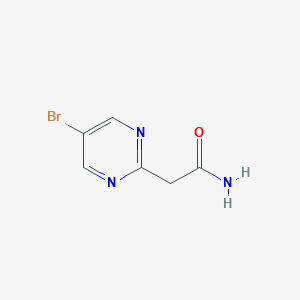![molecular formula C15H12Cl2N2O B151102 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide CAS No. 59690-98-1](/img/structure/B151102.png)
10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide is an intermediate of Carbamazepine , which is a sodium channel blocker used primarily in the treatment of epilepsy and neuropathic pain . It is also known by other names such as Iminobibenzyl, Iminodibenzyl, and RP 23669 .
Synthesis Analysis
While specific synthesis methods for 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide were not found, there are related compounds that have been synthesized. For instance, a series of novel host materials based on the 10,11-dihydro-5H-dibenzo azepine (AZ) motif were designed and synthesized .Molecular Structure Analysis
The molecular formula of 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide is C14H13N . The molecular weight is 195.2597 . The IUPAC Standard InChIKey is ZSMRRZONCYIFNB-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide were not found, there are related compounds that have been studied. For example, a hit molecule was discovered through the chemical synthesis and biological characterization of a small-molecule compound library based around the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide include a molecular weight of 195.26 . The melting point is 105-108 °C (lit.) .Future Directions
Future directions for 10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide could involve its use in the synthesis of novel compounds. For example, a series of novel host materials based on the 10,11-dihydro-5H-dibenzo azepine (AZ) motif were designed and synthesized . These materials showed promise for use in highly efficient green and red organic light-emitting diodes .
properties
IUPAC Name |
5,6-dichloro-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKHJIGURUVKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

